1,4,7,10-Tetrathiacyclododecane
Overview
Description
Synthesis Analysis
The synthesis of 1,4,7,10-Tetrathiacyclododecane derivatives has been achieved through various methodologies, including aqueous solutions at low pH for lanthanide compounds and efficient synthesis routes for cyclen (Athey & Kiefer, 2002). Novel synthetic pathways have also been developed for derivatives, enhancing the yield and reducing the reaction time through microwave technology (Wang Yan-hui, 2007).
Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetrathiacyclododecane and its derivatives has been elucidated through X-ray crystallography, revealing various structural motifs and providing insights into their complexation behavior with metal ions. Crystal structures have shown how these compounds can form chiral helical structures and participate in hydrogen bonding and π-π stacking interactions (Xi et al., 2009).
Chemical Reactions and Properties
1,4,7,10-Tetrathiacyclododecane and its derivatives undergo various chemical reactions, leading to the formation of complexes with metal ions. These reactions are crucial for the application of these macrocycles in fields such as catalysis and luminescence. The synthesis and characterization of these complexes have provided valuable information on their chemical behavior and potential applications (Yang et al., 2008).
Physical Properties Analysis
The physical properties of 1,4,7,10-Tetrathiacyclododecane derivatives, including their crystalline structures and solubility, have been extensively studied. These properties are influenced by the macrocycle's ability to form various conformations and interact with different solvent molecules, affecting their application in the synthesis of complex compounds (Goodrow et al., 1983).
Chemical Properties Analysis
The chemical properties of 1,4,7,10-Tetrathiacyclododecane, including its complexation behavior with metal ions, are central to its application in coordination chemistry and materials science. Studies have shown its ability to form stable complexes with lanthanides and other metal ions, highlighting its potential for developing new materials and catalysts (Kabachnik et al., 1984).
Scientific Research Applications
Platinum(IV) Derivatives and Ligand Commutation
1,4,7,10-Tetrathiacyclododecane has been utilized in the study of platinum(IV) derivatives. It exhibits dynamic behavior as a ligand, showing novel ligand commutation involving exchange between metal-coordinated and uncoordinated sulfur atoms in macrocyclic structures (Abel et al., 1987).
RNA Cleavage and Phosphate Diester Transesterification
This compound plays a role in promoting transesterification and RNA cleavage. Kinetic studies on its reactions with lanthanides have shown its effectiveness in these processes, providing important insights for biochemical applications (Chin & Morrow, 1994).
Biomedical Imaging and Therapeutic Applications
1,4,7,10-Tetrathiacyclododecane is crucial in the synthesis of DOTA-peptide conjugates, which are increasingly used in targeted imaging, therapeutic radiopharmaceuticals, and MRI contrast agents. Its coordination chemistry and biomedical applications are significant in the field of medical diagnostics (De Leon-Rodriguez & Kovács, 2008).
Microwave Technology in Synthesis
The application of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound, has shown improvements in reaction time and yield over traditional methods (Wang Yan-hui, 2007).
Chromatic, Magnetic, and Structural Changes
This compound is notable for retaining its molecular crystallinity during reversible hydration/dehydration, demonstrating significant flexibility. This property makes it a candidate for environmentally responsive materials (Churchard et al., 2012).
Versatility in Diagnostic Imaging
Its versatility is highlighted by its significant impact on various major imaging modalities, including MRI, PET, SPECT, and Fluorescence imaging. The ability to complex various metal ions and to be modified for different disease states makes it a cornerstone in diagnostic imaging research (Stasiuk & Long, 2013).
Safety And Hazards
The safety data sheet for 1,4,7,10-Tetrathiacyclododecane advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Future Directions
The future directions for 1,4,7,10-Tetrathiacyclododecane and related compounds seem to be in the field of diagnostic imaging . The versatility of DOTA, a related compound, has been demonstrated in its ability to impact all major imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This suggests potential future directions for 1,4,7,10-Tetrathiacyclododecane in similar applications.
properties
IUPAC Name |
1,4,7,10-tetrathiacyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBAFLKPUVJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCSCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180083 | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetrathiacyclododecane | |
CAS RN |
25423-56-7 | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25423-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025423567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25423-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-TETRATHIACYCLODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLZ9K3KCA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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